molecular formula C23H27N5O4S B14970598 ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B14970598
M. Wt: 469.6 g/mol
InChI Key: VEPXREVHQAEOMU-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of pyrazole, pyrimidine, and thiophene moieties

Preparation Methods

The synthesis of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their integration into the thiophene structure. The synthetic route typically involves:

    Formation of Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone.

    Formation of Pyrimidine Ring: This involves the reaction of a β-dicarbonyl compound with urea or thiourea.

    Integration into Thiophene Structure: The final step involves the coupling of the pyrazole and pyrimidine rings with a thiophene derivative under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds include other pyrazole, pyrimidine, and thiophene derivatives. For example:

    Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole exhibit similar structural features and biological activities.

    Pyrimidine Derivatives: Compounds such as 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine share similar chemical properties.

    Thiophene Derivatives: Compounds like 4H,5H,6H-cyclopenta[b]thiophene are structurally related and may exhibit similar reactivity.

The uniqueness of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N5O4S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H27N5O4S/c1-6-32-22(31)19-16-8-7-9-17(16)33-20(19)25-18(29)11-27-21(30)14(4)15(5)24-23(27)28-13(3)10-12(2)26-28/h10H,6-9,11H2,1-5H3,(H,25,29)

InChI Key

VEPXREVHQAEOMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C(=C(N=C3N4C(=CC(=N4)C)C)C)C

Origin of Product

United States

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